2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a chlorobenzyl group, and an isoindole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a nucleophile such as a thiazole derivative.
Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through a cyclization reaction involving phthalic anhydride and an amine.
Coupling Reactions: The final step involves coupling the synthesized intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorobenzyl halide with a nucleophile in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure.
Isoindole Derivatives: Compounds like phthalimide and thalidomide share the isoindole moiety.
Uniqueness
2-(2-chlorobenzyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H12ClN3O3S |
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Molecular Weight |
397.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C19H12ClN3O3S/c20-15-4-2-1-3-12(15)10-23-17(25)13-6-5-11(9-14(13)18(23)26)16(24)22-19-21-7-8-27-19/h1-9H,10H2,(H,21,22,24) |
InChI Key |
QQHPETSOUSMJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=NC=CS4)Cl |
Origin of Product |
United States |
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